N'-[(E)-(2-butoxyphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
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Overview
Description
N’-(2-butoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-butoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide typically involves the condensation reaction between 2-butoxybenzaldehyde and 2-(1H-pyrrol-1-yl)benzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:
2-butoxybenzaldehyde+2-(1H-pyrrol-1-yl)benzohydrazideAcOH, refluxN’-(2-butoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2-butoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
N’-(2-butoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of N’-(2-butoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide
- N’-(2-ethoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide
- N’-(2-propoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide
Uniqueness
N’-(2-butoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide is unique due to the presence of the butoxy group, which can influence its chemical reactivity and physical properties. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
Molecular Formula |
C22H23N3O2 |
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Molecular Weight |
361.4g/mol |
IUPAC Name |
N-[(E)-(2-butoxyphenyl)methylideneamino]-2-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C22H23N3O2/c1-2-3-16-27-21-13-7-4-10-18(21)17-23-24-22(26)19-11-5-6-12-20(19)25-14-8-9-15-25/h4-15,17H,2-3,16H2,1H3,(H,24,26)/b23-17+ |
InChI Key |
LXMKZWZBYHXDBZ-HAVVHWLPSA-N |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2N3C=CC=C3 |
SMILES |
CCCCOC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2N3C=CC=C3 |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2N3C=CC=C3 |
Origin of Product |
United States |
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